molecular formula C11H24N2 B13153471 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine

2-(2-Methylpropyl)-1-(propan-2-yl)piperazine

Cat. No.: B13153471
M. Wt: 184.32 g/mol
InChI Key: QJQFPNVTLFVFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions This compound is characterized by the presence of two alkyl groups, 2-methylpropyl and propan-2-yl, attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine typically involves the reaction of piperazine with appropriate alkyl halides. One common method is the alkylation of piperazine with 2-methylpropyl bromide and propan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-1-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the alkyl groups.

    Substitution: Alkylated or arylated piperazine derivatives.

Scientific Research Applications

2-(2-Methylpropyl)-1-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)piperazine: Similar structure but lacks the propan-2-yl group.

    1-(Propan-2-yl)piperazine: Similar structure but lacks the 2-methylpropyl group.

    N-Methylpiperazine: Contains a methyl group instead of the larger alkyl groups.

Uniqueness

2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is unique due to the presence of both 2-methylpropyl and propan-2-yl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

2-(2-methylpropyl)-1-propan-2-ylpiperazine

InChI

InChI=1S/C11H24N2/c1-9(2)7-11-8-12-5-6-13(11)10(3)4/h9-12H,5-8H2,1-4H3

InChI Key

QJQFPNVTLFVFRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNCCN1C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.